

Raltitrexed in patients with peritoneal metastases efficacy

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Compound Focus: Raltitrexed

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Efficacy Data & Clinical Evidence

The table below summarizes key efficacy findings from preclinical and clinical studies on **raltitrexed** for peritoneal metastases.

Cancer Type / Model	Study Type / Model	Treatment Protocol	Key Efficacy Findings	Citation
Colorectal Cancer (CRC)	Clinical Study (Patient Data)	3 mg/m ² IV every 21 days	12% PR, 32% SD in relapsed metastatic CRC patients [1]	
Gastrointestinal (GI) Cancers	Clinical Study (MADO Model)	Testing on malignant ascites-derived organoids	Organoid drug sensitivity tests showed 78.57%-85.71% accuracy in predicting clinical chemotherapy response [2]	
Gastric Cancer	Clinical Trial (Safety)	4 mg in 500 ml NS, intraperitoneal during surgery	Safe for intraperitoneal application with no significant increase in adverse effects vs. saline control [3]	

Cancer Type / Model	Study Type / Model	Treatment Protocol	Key Efficacy Findings	Citation
Colorectal Cancer	Preclinical (Xenograft Mouse Model)	HIPEC with raltitrexed	Hyperthermia significantly enhanced the drug's apoptotic effect in a time-dependent manner [4]	

Abbreviations: PR (Partial Response), SD (Stable Disease), IV (Intravenous), HIPEC (Hyperthermic Intraperitoneal Chemotherapy), MADO (Malignant Ascites-Derived Organoids), NS (Normal Saline).

Experimental Protocols for Research

For scientists investigating **raltitrexed** in laboratory models, here are detailed methodologies from recent studies.

Malignant Ascites-Derived Organoid (MADO) Culture & Drug Testing

This protocol enables *ex vivo* modeling of patient-specific peritoneal metastases for drug sensitivity prediction [2].

- **Sample Collection & Preparation:** Collect malignant ascitic fluid from patients with GI cancers. Centrifuge at 1,500 rpm for 5 minutes, collect the cell pellet, and wash three times with PBS.
- **Organoid Culturing:** Resuspend the cell pellet in an EHSgel matrix on ice. Dispense as 30 µL droplets into a 24-well plate and incubate at 37°C for 20-30 minutes for the matrix to solidify. Add 500 µL of complete organoid culture medium and culture at 37°C with 5% CO₂, replacing the medium every 3-4 days.
- **Drug Sensitivity Testing (DST):** At passage 5, collect organoids and digest them. Seed 1,000 cells per well in a 96-well plate. After 24 hours, add chemotherapeutic drugs (e.g., **raltitrexed**, 5-FU, oxaliplatin) based on clinical regimens. Incubate for a designated period and assess cell viability using assays like CCK-8 or MTS to generate drug concentration-viability curves.

In Vivo Hyperthermic Intraperitoneal Chemotherapy (HIPEC) Model

This mouse model tests the efficacy of **raltitrexed** in a simulated HIPEC setting for colorectal cancer peritoneal metastases [4].

- **Animal Model:** Use nude mice (e.g., BALB/c).
- **Peritoneal Metastasis Induction:** Inject human colorectal carcinoma cells (e.g., HCT-116, LOVO) intraperitoneally to establish a xenograft model.
- **HIPEC Procedure:** Anesthetize the tumor-bearing mice. Instead of laparotomy, use a puncture needle system for perfusion to reduce infection risk.
 - **Treatment Groups:** Include groups for hyperthermic **raltitrexed**, normothermic **raltitrexed**, hyperthermic saline, and control.
 - **Parameters:** Perfuse with a solution containing **raltitrexed**. The hyperthermic group should maintain a target intra-abdominal temperature (e.g., 43°C) for a set duration (e.g., 1 hour).
- **Efficacy Assessment:** After treatment, sacrifice the animals and examine the abdominal cavity. Count and measure peritoneal metastatic nodules. Analyze tissue samples for apoptosis markers (e.g., TUNEL staining) to confirm therapeutic effect.

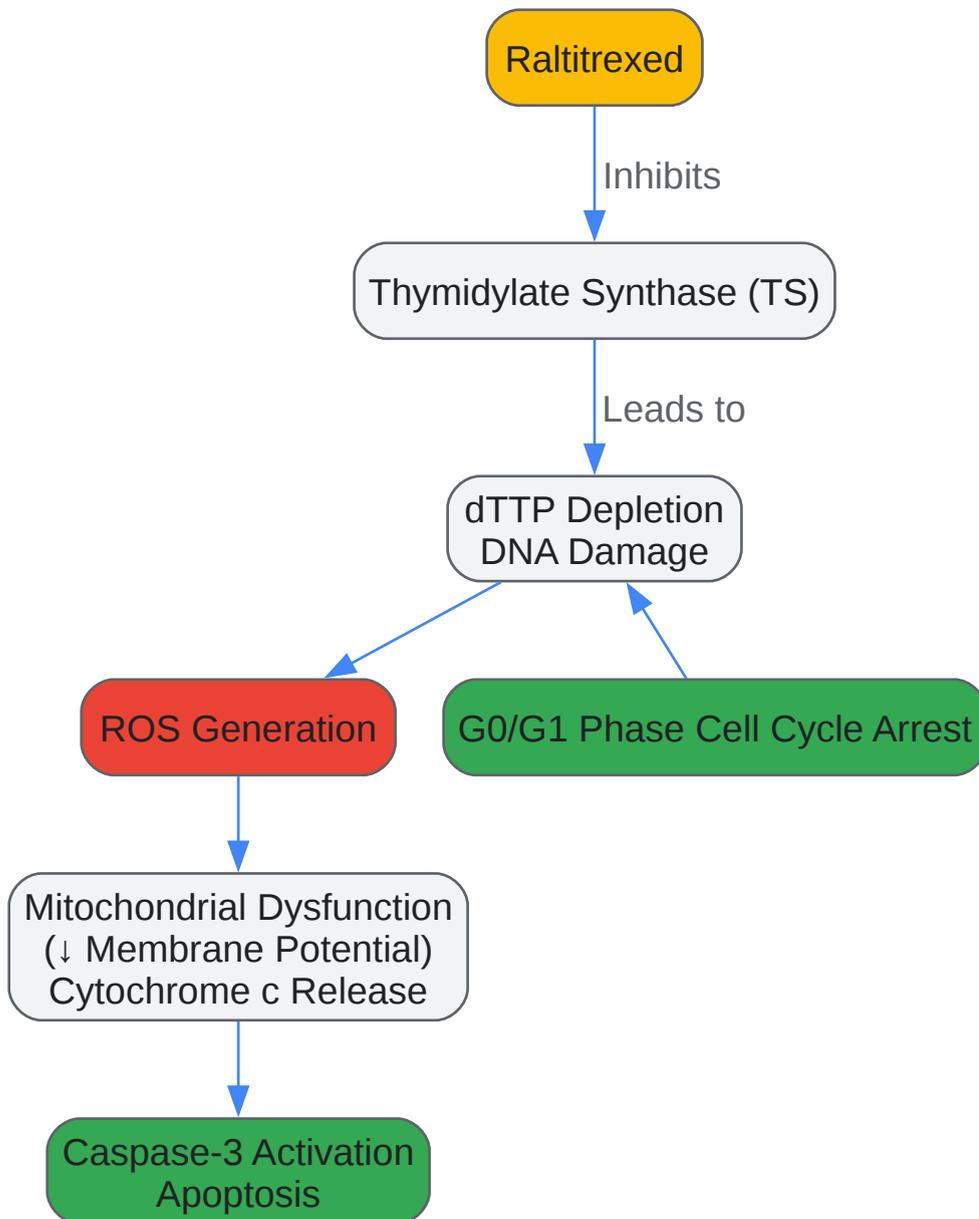
Mechanisms of Action & Signaling Pathways

Raltitrexed is a specific inhibitor of **Thymidylate Synthase (TS)**, a key enzyme in the *de novo* synthesis of thymidylate (dTMP), which is essential for DNA replication [5] [6] [7]. Its antitumor effects are mediated through several interconnected mechanisms:

- **Primary Action:** **Raltitrexed** and its polyglutamated metabolites potently and competitively inhibit TS. This leads to depletion of dTTP, causing "**thymineless death**" characterized by DNA strand breaks and apoptosis [6] [8].
- **Induction of Mitochondrial Apoptosis:** TS inhibition triggers the mitochondrial apoptotic pathway. This involves:
 - **Increased ROS:** Overproduction of Reactive Oxygen Species (ROS) [9] [8].
 - **Loss of Mitochondrial Membrane Potential ($\Delta\Psi_m$):** A compromised inner mitochondrial membrane [8].
 - **Regulation of Bcl-2 Family:** Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 [5] [8].
 - **Cytochrome c Release:** This leads to the activation of caspase-3, executing cell apoptosis [8].

- **Cell Cycle Arrest:** Treatment with **raltitrexed** induces cell cycle arrest at the **G0/G1 phase**, preventing cell proliferation [6] [8].
- **Synergy with Other Agents:** In ESCC models, **raltitrexed** enhanced the antitumor effect of the TKI anlotinib by **downregulating phosphorylation of Akt and Erk**, key survival signaling pathways [5].

The following diagram illustrates the core apoptotic pathway induced by **raltitrexed**.



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*Diagram 1: Core apoptotic signaling pathway induced by **raltitrexed**.*

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Our lab is establishing MADO models for drug screening. What are the critical success factors and common pitfalls?

- **Critical Success Factors:**
 - **Sample Quality:** Process ascitic fluid samples promptly after paracentesis to maintain cell viability [2].
 - **Matrix & Medium:** Use a qualified extracellular matrix (e.g., EHSgel) and pre-validate the organoid culture medium for your cancer type [2].
 - **Passaging Timing:** Passage organoids when they reach an optimal size, typically after 7-14 days, to prevent central necrosis [2].
- **Troubleshooting:**
 - **Low Success Rate:** If the culturing success rate is low, ensure the cell pellet is adequately washed to remove residual ascites fluid, which may contain inhibitory factors.
 - **Poor Drug Response Correlation:** When validating the model, compare organoid drug sensitivity with the patient's clinical outcome. A high Kappa value (e.g., 0.571-0.714) indicates good predictive accuracy [2].

Q2: Why is intraperitoneal (IP) administration of raltitrexed considered for peritoneal metastases, and what does the safety data show?

- **Rationale:** The "peritoneum-plasma barrier" limits the penetration of systemically administered drugs into the peritoneal cavity. IP delivery allows for high local drug concentration, directly targeting free cancer cells and micro-metastases [3] [4].
- **Safety Data:** A prospective clinical study in gastric cancer patients found that IP administration of 4 mg **raltitrexed** during surgery was safe. It did not significantly increase the rate of postoperative complications, adverse effects, or alter key blood laboratory parameters compared to a saline control group [3].

Q3: Beyond TS inhibition, what other molecular mechanisms contribute to raltitrexed's antitumor effect? Research indicates that **raltitrexed**'s mechanism is multi-faceted. Key additional pathways include:

- **ER Stress Activation:** In prostate cancer cells, **raltitrexed** was shown to induce apoptosis by impeding HSPA8 expression, leading to increased Reactive Oxygen Species (ROS) and subsequent Endoplasmic Reticulum (ER) stress [9].
- **Synergistic Signaling Inhibition:** In ESCC, the combination of **raltitrexed** and anlotinib led to enhanced antitumor effects by downregulating phosphorylation of Akt and Erk, which are crucial for cell survival and proliferation [5].

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